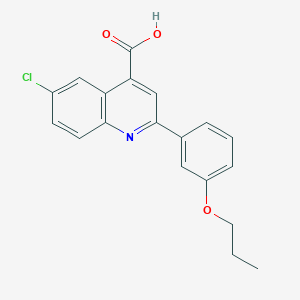

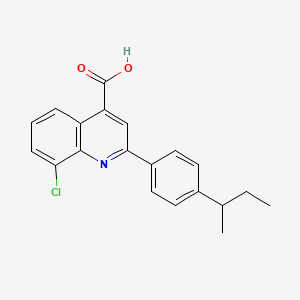

![molecular formula C17H10Cl2N2O3 B1326645 2-[2-(5,7-ジクロロ-1,3-ベンゾオキサゾール-2-イル)エチル]-1H-イソインドール-1,3(2H)-ジオン CAS No. 1071369-46-4](/img/structure/B1326645.png)

2-[2-(5,7-ジクロロ-1,3-ベンゾオキサゾール-2-イル)エチル]-1H-イソインドール-1,3(2H)-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

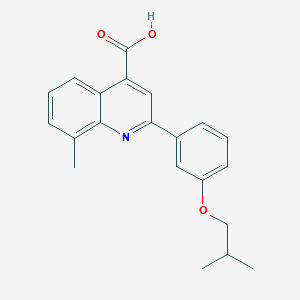

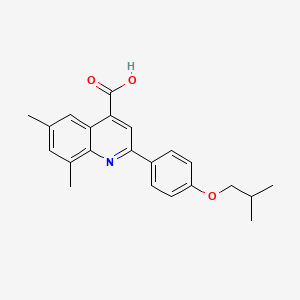

The compound "2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione" is a derivative of benzo[e]isoindole-1,3-dione, which has been studied for its potential as an inhibitor of glycogen synthase kinase-3 (GSK-3) . This class of compounds has shown significant inhibitory activity against GSK-3β, with some derivatives demonstrating nanomolar IC(50) values and affecting zebrafish embryo growth at low micromolar concentrations .

Synthesis Analysis

The synthesis of related isoindole-1,3-dione derivatives typically involves multiple steps. For instance, novel 2-(5-aryl-4H-1,2,4-triazol-3-yl)-1H-isoindole-1,3(2H)-diones were synthesized through a three-step process starting with substituted benzoyl chlorides, followed by reactions with ammonium thiocyanate and phthalimide, and concluding with condensation with hydrazine hydrate . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives can be characterized using various spectroscopic techniques. For example, the structure of a related compound, 2-(4-methyl-2-phenyl-4,5-dihydrooxazol-4-ylmethyl)-isoindole-1,3-dione, was confirmed using 1D and 2D NMR spectroscopy, including COSY and HSQC, which provided correlations between neighboring protons and adjacent carbons .

Chemical Reactions Analysis

Isoindole-1,3-dione derivatives can participate in various chemical reactions. For instance, 3-chloro-2,1-benzisothiazoles, which share structural similarities with the benzoxazole moiety in the compound of interest, react readily with nucleophiles to yield substituted products . This reactivity suggests that the dichloro-1,3-benzoxazol-2-yl group in the compound could potentially undergo similar nucleophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoindole-1,3-dione derivatives can be influenced by their substituents. For example, the crystal structure and intermolecular interactions of a 5-bromoindoline-2,3-dione derivative were analyzed, revealing a three-dimensional structure stabilized by hydrogen bonds and π-π interactions . These findings can provide insights into the potential properties of the compound , such as solubility, stability, and crystallinity.

科学的研究の応用

抗菌活性

この化合物は、その潜在的な抗菌特性について研究されています。 研究によると、この化合物はさまざまな微生物種に対して活性を持つ可能性があり、新しい抗菌剤の開発に役立つ可能性があります .

抗酸化活性

この化合物が抗酸化特性を示す可能性があるという証拠があります。 これは、酸化ストレス関連疾患の治療に焦点を当てた研究において価値がある可能性があります .

鎮痛活性

いくつかの研究では、この化合物の鎮痛(痛みを軽減する)の可能性を探っています。 これは、新しい疼痛管理療法の開発に貢献する可能性があります .

幼虫殺傷活性

この化合物は、幼虫殺傷活性について評価されており、これは蚊の個体数を抑制し、それらが媒介する病気の管理に重要となる可能性があります .

作用機序

Target of Action

Benzoxazole derivatives, which the compound “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” is a part of, have been found to exhibit a wide spectrum of pharmacological activities . They have been used in the treatment of various diseases and conditions, including bacterial and fungal infections, cancer, inflammation, and neurological disorders .

Mode of Action

Benzoxazole derivatives often work by interacting with various enzymes and receptors in the body, inhibiting their activity or modulating their function .

Biochemical Pathways

Without specific information on the compound, it’s difficult to say which biochemical pathways “2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione” might affect. Benzoxazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structure and the conditions of their use .

Pharmacokinetics

These properties can vary widely among different compounds and can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

Benzoxazole derivatives have been found to have a variety of effects at the molecular and cellular level, including antimicrobial, antifungal, and anticancer activities .

将来の方向性

The future directions for the research on similar compounds could involve further in vivo and clinical studies to validate their potential therapeutic effects . Additionally, the development of novel synthetic strategies and the exploration of their biological activities could be interesting areas for future research .

特性

IUPAC Name |

2-[2-(5,7-dichloro-1,3-benzoxazol-2-yl)ethyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N2O3/c18-9-7-12(19)15-13(8-9)20-14(24-15)5-6-21-16(22)10-3-1-2-4-11(10)17(21)23/h1-4,7-8H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REHOBHVQSJDHFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=NC4=C(O3)C(=CC(=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。